N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide
CAS No.: 890609-12-8
Cat. No.: VC7192563
Molecular Formula: C19H17NO4
Molecular Weight: 323.348
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890609-12-8 |
|---|---|
| Molecular Formula | C19H17NO4 |
| Molecular Weight | 323.348 |
| IUPAC Name | N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C19H17NO4/c1-22-16-9-5-6-14(12-16)20-19(21)18-11-10-17(24-18)13-23-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,21) |
| Standard InChI Key | HGUYXBMEYYKLMY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure comprises three distinct moieties:
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A furan-2-carboxamide backbone, which provides rigidity and electronic diversity.
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A 3-methoxyphenyl group attached to the amide nitrogen, introducing electron-donating methoxy substituents.
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A phenoxymethyl group at the 5-position of the furan ring, contributing aromatic bulk and potential for hydrophobic interactions.
The SMILES notation explicitly defines the connectivity, while the InChIKey ensures unambiguous identification.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.348 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide |
| SMILES | COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |
| InChIKey | HGUYXBMEYYKLMY-UHFFFAOYSA-N |
| Predicted Solubility | Low (hydrophobic moieties) |
Synthesis and Chemical Transformations
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Furan Core Functionalization: 5-(Chloromethyl)furan-2-carboxylic acid is reacted with phenol to introduce the phenoxymethyl group via nucleophilic substitution.
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Amidation: The carboxylic acid is activated (e.g., using thionyl chloride) and coupled with 3-methoxyaniline in the presence of a base like triethylamine.
Representative Reaction Scheme:
Chemical Reactivity
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Hydrolysis: The amide bond may undergo hydrolysis under acidic or basic conditions to yield furan-2-carboxylic acid and 3-methoxyaniline.
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Oxidation: The furan ring is susceptible to oxidative cleavage, potentially forming diketones or carboxylic acids under strong oxidizing agents.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR: Key signals include:
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Methoxy protons at 3.8–4.0 ppm (singlet, 3H).
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Aromatic protons from phenyl groups at 6.5–7.5 ppm (multiplets).
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Amide NH proton at 8.5–9.0 ppm (broad).
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Mass Spectrometry (MS)
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ESI-MS: A molecular ion peak at 323.348 ([M+H]) confirms the molecular weight. Fragmentation patterns include loss of the phenoxymethyl group ( 211) and cleavage of the amide bond ( 135).
Biological Activities and Hypothetical Applications
Anticancer Mechanisms
Related compounds, such as BK3C231, activate the Nrf2/ARE pathway, upregulating cytoprotective enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) . This suggests a potential role in chemoprevention, though specific studies are needed.
Future Directions and Challenges
Research Gaps
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Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Target Identification: High-throughput screening could elucidate molecular targets, such as kinase inhibitors or GPCR modulators.
Synthetic Optimization
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Green Chemistry Approaches: Replace traditional solvents (e.g., DMF) with ionic liquids or water to improve sustainability.
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Catalytic Methods: Enantioselective synthesis could yield chiral derivatives with enhanced bioactivity.
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